Cas no 867338-56-5 (2-Amino-5-bromo-3-nitrophenol)
2-Amino-5-bromo-3-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-5-bromo-3-nitrophenol
- XMJNQKQINSXSHA-UHFFFAOYSA-N
- 2-Amino-5-bromo-3-nitrophenol (ACI)
- 2-Amino-5-bromo-3-nitrophenol
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- MDL: MFCD23163822
- Inchi: 1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2
- InChI Key: XMJNQKQINSXSHA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(N)=C(O)C=C(Br)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 184
- Topological Polar Surface Area: 92.1
2-Amino-5-bromo-3-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A596233-10mg |
2-Amino-5-bromo-3-nitrophenol |
867338-56-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A596233-50mg |
2-Amino-5-bromo-3-nitrophenol |
867338-56-5 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A596233-100mg |
2-Amino-5-bromo-3-nitrophenol |
867338-56-5 | 100mg |
$ 230.00 | 2022-06-08 | ||
| Alichem | A019145881-5g |
2-Amino-5-bromo-3-nitrophenol |
867338-56-5 | 95% | 5g |
$2110.50 | 2023-08-31 | |
| Alichem | A019145881-10g |
2-Amino-5-bromo-3-nitrophenol |
867338-56-5 | 95% | 10g |
$2760.40 | 2023-08-31 | |
| Alichem | A019145881-25g |
2-Amino-5-bromo-3-nitrophenol |
867338-56-5 | 95% | 25g |
$4643.10 | 2023-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01651-5g |
2-amino-5-bromo-3-nitrophenol |
867338-56-5 | 95% | 5g |
$1800 | 2023-09-07 | |
| Chemenu | CM116958-5g |
2-Amino-5-bromo-3-nitrophenol |
867338-56-5 | 95% | 5g |
$*** | 2023-05-29 | |
| Enamine | EN300-210720-0.05g |
2-amino-5-bromo-3-nitrophenol |
867338-56-5 | 95% | 0.05g |
$101.0 | 2023-09-16 | |
| Enamine | EN300-210720-0.1g |
2-amino-5-bromo-3-nitrophenol |
867338-56-5 | 95% | 0.1g |
$152.0 | 2023-09-16 |
2-Amino-5-bromo-3-nitrophenol Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Ethyl acetate , Water ; neutralized
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
2-Amino-5-bromo-3-nitrophenol Raw materials
2-Amino-5-bromo-3-nitrophenol Preparation Products
2-Amino-5-bromo-3-nitrophenol Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2-Amino-5-bromo-3-nitrophenol
Comprehensive Guide to 2-Amino-5-bromo-3-nitrophenol (CAS No. 867338-56-5): Properties, Applications, and Market Insights
2-Amino-5-bromo-3-nitrophenol (CAS No. 867338-56-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, dye synthesis, and material science. This aromatic derivative, characterized by its bromine and nitro functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C6H5BrN2O3, reflects a unique combination of reactivity and stability, making it valuable for targeted applications.
One of the most searched questions about 2-Amino-5-bromo-3-nitrophenol relates to its solubility and stability under various conditions. Researchers frequently explore its behavior in polar solvents like ethanol or dimethyl sulfoxide (DMSO), where it demonstrates moderate solubility. The compound’s melting point (typically ranging between 180-185°C) and spectral properties (UV-Vis and NMR profiles) are critical for quality control in industrial batches. Recent studies highlight its role in developing fluorescent probes, leveraging its nitro-aromatic structure for sensor applications.
In pharmaceutical contexts, 2-Amino-5-bromo-3-nitrophenol is investigated as a precursor for antimicrobial agents and kinase inhibitors. Its structural motifs align with bioactive scaffolds, prompting studies into derivatives for treating resistant infections—a hot topic amid global antibiotic resistance concerns. Additionally, the compound’s electrophilic aromatic substitution potential facilitates modifications for drug discovery pipelines, as noted in recent PubMed-indexed research.
The dye industry utilizes 2-Amino-5-bromo-3-nitrophenol to synthesize azo dyes and pigments, where its bromo-nitrophenol backbone enhances color fastness. Environmental regulations drive demand for halogenated intermediates like this, as they often yield dyes with lower ecological toxicity. Market reports indicate growing procurement from textile hubs in Asia, reflecting trends toward sustainable coloration technologies.
From a synthetic chemistry perspective, protocols for large-scale production of 867338-56-5 emphasize cost-efficient bromination and nitration steps. Patent literature describes optimized routes to minimize byproducts, addressing industrial needs for high-purity batches. Analytical techniques such as HPLC and mass spectrometry are routinely employed to verify purity (>98%), a key concern for buyers on platforms like ChemSrc and Sigma-Aldrich.
Emerging applications include organic electronics, where 2-Amino-5-bromo-3-nitrophenol derivatives contribute to conductive polymers. This aligns with renewable energy trends, particularly in flexible solar cell research. Its electron-withdrawing groups enable tuning of HOMO-LUMO gaps, a feature exploited in recent OLED material studies.
Storage and handling recommendations for CAS 867338-56-5 typically advise protection from light and moisture, with inert atmosphere storage for long-term stability. Safety data sheets (SDS) highlight standard laboratory precautions, though it is not classified under stringent hazard categories, enhancing its accessibility for research institutions.
Global suppliers list 2-Amino-5-bromo-3-nitrophenol at competitive prices, with purity tiers (98-99%) catering to diverse needs. Sourcing trends show increased interest from contract research organizations (CROs), particularly for custom synthesis projects. Analytical certificates (CoA) and regulatory compliance (REACH, TSCA) are frequently requested documentation, underscoring quality expectations.
Future directions for this compound may involve catalysis and nanomaterial functionalization, areas gaining traction in green chemistry initiatives. Researchers are also exploring its potential in bioconjugation for diagnostic tools, responding to demands for rapid medical testing solutions—a sector amplified by post-pandemic healthcare investments.
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